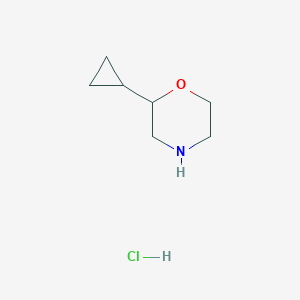

2-Cyclopropylmorpholine hydrochloride

Description

Contextual Significance of Cyclopropyl (B3062369) and Morpholine (B109124) Heterocyclic Systems in Organic Chemistry

The chemical architecture of 2-Cyclopropylmorpholine (B1424871) hydrochloride is significant due to the convergence of the cyclopropyl and morpholine moieties, both of which are considered privileged structures in medicinal chemistry.

The cyclopropyl group is the smallest possible cycloalkane and possesses unique electronic and conformational properties. Its strained three-membered ring results in C-C bonds with enhanced π-character, allowing it to participate in conjugation with adjacent π systems. In drug design, the cyclopropyl ring is often used to enhance metabolic stability, improve potency, and reduce off-target effects. Its rigid nature can also lock a molecule into a bioactive conformation, which can lead to a more favorable entropic contribution to receptor binding. Furthermore, the introduction of a cyclopropyl group can modulate a molecule's lipophilicity and permeability.

The morpholine ring is a saturated six-membered heterocycle containing both an amine and an ether functional group. This combination imparts a unique set of physicochemical properties, including a weakly basic nitrogen atom and the capacity for hydrogen bonding. Morpholine is frequently incorporated into drug candidates to improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability. sigmaaldrich.com Its presence can lead to a desirable balance between lipophilic and hydrophilic character, which is crucial for membrane permeability and interaction with biological targets. fluorochem.co.uk The morpholine scaffold is found in a wide range of approved drugs, highlighting its versatility and importance in pharmaceutical research. sigmaaldrich.com

Overview of Hydrochloride Salt Forms in Chemical Synthesis and Characterization

The use of active pharmaceutical ingredients (APIs) and research chemicals as hydrochloride salts is a common and well-established practice in chemistry and pharmacology. Converting a basic compound, such as 2-cyclopropylmorpholine, into its hydrochloride salt offers several distinct advantages.

One of the primary benefits is enhanced stability . The protonation of the amine group to form an ammonium (B1175870) ion reduces its susceptibility to oxidative degradation, thereby increasing the compound's shelf-life. researchgate.net This salt form is typically a stable, crystalline solid, which is easier to handle, weigh, and purify compared to its free base counterpart, which may be an oil or a less stable solid.

Another key advantage is improved solubility , particularly in aqueous media. The ionic nature of the hydrochloride salt facilitates dissolution in polar solvents, including the aqueous environment of biological systems. This enhanced solubility can lead to improved bioavailability, ensuring that a greater proportion of the substance is absorbed and becomes available for therapeutic action or chemical reaction. researchgate.net The conversion process involves reacting the basic drug with hydrochloric acid, which is a straightforward and efficient method for producing a more stable and soluble product. researchgate.net This makes hydrochloride salts a preferred form for both laboratory research and the formulation of commercial drugs.

Research Landscape and Foundational Studies on 2-Cyclopropylmorpholine Hydrochloride

The research landscape for this compound is primarily defined by its role as a specialized building block for chemical synthesis. It is commercially available and designated for research and development purposes. Foundational studies focusing exclusively on the synthesis, characterization, and biological activity of this specific compound are not extensively documented in publicly available literature. Instead, its significance is inferred from the well-established utility of its constituent parts.

The compound serves as a valuable intermediate, providing a pre-formed scaffold that combines the desirable features of both the cyclopropyl and morpholine rings. Researchers in medicinal chemistry and materials science can utilize this compound to introduce this specific structural motif into larger, more complex molecules. For example, general synthetic routes for related 2-arylmorpholine hydrochlorides have been described, involving steps such as bromination, amination, reduction, and subsequent reaction with hydrochloric acid to form the final salt.

The availability of this compound as a research chemical facilitates the exploration of structure-activity relationships (SAR) by allowing chemists to systematically modify lead compounds. By incorporating the 2-cyclopropylmorpholine moiety, scientists can investigate how the unique steric and electronic properties of this combination influence a molecule's interaction with biological targets or its material properties. Therefore, the foundational importance of this compound lies not in its own biological or physical properties, but in its utility as a tool for innovation in broader chemical research programs.

Properties

IUPAC Name |

2-cyclopropylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-2-6(1)7-5-8-3-4-9-7;/h6-8H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCZJULJZGXNAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CNCCO2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044705-23-7 | |

| Record name | 2-cyclopropylmorpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Elucidation of 2 Cyclopropylmorpholine Hydrochloride

X-ray Crystallographic Studies

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid.

Single crystal X-ray diffraction (SCXRD) provides unambiguous coordinates of each atom in the crystal lattice. For 2-Cyclopropylmorpholine (B1424871) hydrochloride, this technique would reveal the bond lengths, bond angles, and torsion angles of the molecule. The morpholine (B109124) ring is expected to adopt a chair conformation, which is its most stable form. The cyclopropyl (B3062369) group's attachment at the C2 position would be precisely mapped, along with the protonation site on the morpholine nitrogen and the position of the chloride counter-ion.

Table 1: Hypothetical Crystallographic Data for 2-Cyclopropylmorpholine Hydrochloride

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-110 |

Note: This table is illustrative and not based on experimental data.

The carbon atom at the 2-position of the morpholine ring, to which the cyclopropyl group is attached, is a chiral center. Therefore, 2-Cyclopropylmorpholine exists as a pair of enantiomers (R and S). X-ray diffraction of a single crystal grown from an enantiomerically pure sample allows for the determination of the absolute configuration. This is typically achieved by analyzing the anomalous dispersion of the X-rays, often quantified by the Flack parameter, which should be close to zero for the correct enantiomer.

In the solid state, molecules of this compound would be arranged in a specific, repeating pattern known as the crystal lattice. The packing is governed by various intermolecular forces. The primary interactions would be strong hydrogen bonds between the protonated morpholine nitrogen (N-H⁺) and the chloride anion (Cl⁻). Additional weaker C-H···O and C-H···Cl hydrogen bonds, as well as van der Waals forces, would also play a significant role in stabilizing the crystal structure. Analysis of these interactions provides insight into the material's physical properties.

High-Resolution Spectroscopic Characterization

Spectroscopic methods provide complementary information to confirm the molecular structure and identify functional groups.

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.

¹H NMR: The proton NMR spectrum would confirm the connectivity of the molecule. Distinct signals would be expected for the protons on the cyclopropyl ring (typically in the upfield 0-1 ppm region), the methine proton at C2, and the methylene (B1212753) protons of the morpholine ring. The protons adjacent to the oxygen and the positively charged nitrogen would be shifted downfield.

¹³C NMR: The carbon NMR spectrum would show a unique signal for each chemically distinct carbon atom. The number of signals would confirm the molecular symmetry. The chemical shifts would indicate the electronic environment of each carbon; for instance, the carbons bonded to oxygen and nitrogen would appear at lower fields.

¹⁵N NMR: The nitrogen-15 (B135050) NMR spectrum, while less common, would provide direct information about the electronic environment of the nitrogen atom. A single signal would be expected for the morpholine nitrogen, with a chemical shift indicative of an ammonium (B1175870) salt.

Table 2: Predicted NMR Chemical Shifts (δ) in ppm for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Cyclopropyl CH₂ | 0.2 - 0.8 | 5 - 15 |

| Cyclopropyl CH | 0.8 - 1.2 | 10 - 20 |

| Morpholine C2-H | 3.0 - 3.5 | 70 - 80 |

| Morpholine CH₂ (adjacent to N) | 3.2 - 4.0 | 45 - 55 |

| Morpholine CH₂ (adjacent to O) | 3.8 - 4.5 | 65 - 75 |

Note: These are estimated values based on similar structures and are not experimental data.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key absorption bands would include:

A broad, strong band in the 2700-3300 cm⁻¹ region, characteristic of the N-H⁺ stretch of an ammonium salt.

C-H stretching vibrations for the cyclopropyl and morpholine aliphatic groups just below 3000 cm⁻¹.

A strong C-O-C stretching vibration, typical for ethers, in the 1100-1200 cm⁻¹ region.

N-H bending vibrations around 1500-1600 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ammonium (R₂NH₂⁺) | N-H Stretch | 2700 - 3300 (broad, strong) |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 |

| Ether (C-O-C) | C-O Stretch | 1100 - 1200 (strong) |

Note: This table is illustrative and not based on experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of novel compounds through the analysis of their fragmentation patterns. For this compound, mass spectrometry provides definitive confirmation of its molecular mass and offers insights into the stability and connectivity of the cyclopropyl and morpholine moieties.

The analysis is typically performed using a high-resolution mass spectrometer, which can provide accurate mass measurements, aiding in the determination of the elemental composition of the parent molecule and its fragments.

Molecular Ion Peak and Molecular Weight Determination

Under typical electron ionization (EI) conditions, the 2-Cyclopropylmorpholine molecule is ionized to produce a molecular ion ([M]+•). The hydrochloride salt itself is not observed directly; instead, the free base (2-Cyclopropylmorpholine) is analyzed. The molecular formula of 2-Cyclopropylmorpholine is C7H13NO, which corresponds to a nominal molecular weight of 127 g/mol .

In a high-resolution mass spectrum, the protonated molecule ([M+H]+) is often observed, especially with soft ionization techniques like electrospray ionization (ESI). This would appear at a mass-to-charge ratio (m/z) of 128. The molecular ion peak in cycloalkanes can be relatively intense compared to their linear counterparts. youtube.com

Fragmentation Pattern Analysis

The fragmentation of the 2-Cyclopropylmorpholine molecular ion is influenced by the presence of the morpholine ring, a secondary amine, and the cyclopropyl group. The fragmentation pathways of morpholine derivatives and cyclopropyl-containing compounds have been studied, and these studies can inform the expected fragmentation of the target molecule. preprints.orgnih.gov

Key fragmentation pathways for 2-Cyclopropylmorpholine would likely include:

Alpha-Cleavage: As a secondary amine, a primary fragmentation pathway would be the cleavage of the bond alpha to the nitrogen atom. This can lead to the loss of the cyclopropyl group or the opening of the morpholine ring.

Ring Opening and Fragmentation of the Morpholine Ring: The morpholine ring can undergo cleavage, leading to the loss of small neutral molecules such as ethylene (B1197577) oxide or ethene.

Fragmentation of the Cyclopropyl Group: The cyclopropyl ring itself can fragment, often after a ring-opening rearrangement to a more stable allyl radical cation. docbrown.info This can lead to the loss of ethylene. youtube.com

A plausible fragmentation pattern for 2-Cyclopropylmorpholine is detailed in the table below. The proposed fragments are based on established fragmentation principles for amines, ethers, and cycloalkanes.

Table 1: Proposed Mass Spectrometry Fragmentation Data for 2-Cyclopropylmorpholine

| m/z Value | Proposed Fragment Ion | Structural Formula of Fragment | Notes on Fragmentation Pathway |

| 127 | [C7H13NO]+• | [M]+• | Molecular ion of the free base. |

| 98 | [C5H8NO]+ | Loss of the ethyl group from the morpholine ring. | |

| 86 | [C4H8NO]+ | Cleavage of the cyclopropyl group. | |

| 84 | [C5H6N]+ | Ring opening and subsequent fragmentation. | |

| 70 | [C4H8N]+ | Fragment containing the nitrogen and adjacent carbons. | |

| 57 | [C3H7N]+• | Fragment corresponding to the morpholine ring after loss of the cyclopropyl group and rearrangement. | |

| 41 | [C3H5]+ | Cyclopropyl cation, a common fragment for cyclopropyl-containing compounds. docbrown.info |

This detailed analysis of the mass spectrum provides a comprehensive structural confirmation of this compound, with the molecular weight being confirmed by the molecular ion peak and the fragmentation pattern aligning with the known chemical structure.

Conformational Analysis of 2 Cyclopropylmorpholine Hydrochloride

Theoretical Conformational Analysis

The theoretical conformational analysis of 2-cyclopropylmorpholine (B1424871) hydrochloride, a substituted morpholine (B109124) ring, involves computational chemistry methods to predict its three-dimensional structure and the energy associated with different spatial arrangements (conformations). These methods are crucial for understanding the molecule's behavior and properties.

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Energy Minima and Barriers

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for studying the conformational preferences of molecules like 2-cyclopropylmorpholine hydrochloride. These calculations solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure and, consequently, the energy of a given molecular geometry.

By systematically changing the dihedral angles within the molecule, a potential energy surface can be mapped out. The points on this surface with the lowest energy correspond to stable conformations, known as energy minima. The energy differences between these minima provide the relative populations of the conformers at a given temperature. The energy barriers between minima represent the energy required for the molecule to transition from one conformation to another.

For 2-cyclopropylmorpholine, the primary conformational flexibility arises from the puckering of the morpholine ring and the orientation of the cyclopropyl (B3062369) group. The morpholine ring typically adopts a chair conformation to minimize steric strain. The cyclopropyl group at the 2-position can be in either an axial or an equatorial position. DFT and ab initio calculations can precisely calculate the energies of these two main chair conformations (axial-cyclopropyl and equatorial-cyclopropyl) to determine which is more stable. The calculations would also consider the rotational orientation of the cyclopropyl group itself relative to the morpholine ring.

Table 1: Hypothetical Relative Energies of 2-Cyclopropylmorpholine Conformers Calculated by DFT

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Equatorial-Chair | 0.00 |

| Axial-Chair | 2.50 |

Note: This data is illustrative and based on general principles of conformational analysis for substituted morpholines.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations are highly accurate, they can be computationally expensive for exploring the entire conformational space of a molecule. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a more efficient alternative for this purpose.

Molecular mechanics uses classical physics to model the interactions between atoms. Atoms are treated as spheres, and the bonds between them are modeled as springs. The energy of a conformation is calculated based on a force field, which is a set of parameters that describe the potential energy of bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic).

Molecular dynamics simulations use the forces calculated by the MM force field to simulate the movement of atoms over time. This allows for the exploration of the conformational landscape and the identification of accessible conformations and the pathways between them. For this compound, an MD simulation would show the dynamic interconversion between different chair and boat conformations of the morpholine ring and the rotation of the cyclopropyl substituent. This provides a more complete picture of the molecule's flexibility than static energy calculations alone.

Experimental Conformational Studies

Experimental techniques are essential for validating the predictions of theoretical calculations and providing a direct measure of the conformational preferences of this compound in different environments.

Solution-State Conformational Preferences via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy can provide valuable information.

The coupling constants (J-values) between adjacent protons in the morpholine ring are particularly informative. The magnitude of the vicinal coupling constant (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, the preferred chair conformation (axial or equatorial cyclopropyl group) can be determined. For example, a large coupling constant between two vicinal protons typically indicates a dihedral angle of close to 180°, which is characteristic of an axial-axial relationship in a chair conformation.

Nuclear Overhauser Effect (NOE) experiments can also be used to determine the spatial proximity of different protons in the molecule, further aiding in the assignment of the conformation.

Table 2: Hypothetical ³JHH Coupling Constants for this compound

| Coupled Protons | Equatorial-Cyclopropyl Conformer (Hz) | Axial-Cyclopropyl Conformer (Hz) |

|---|---|---|

| H2a-H3a | 2.5 | 11.0 |

| H2a-H3e | 4.5 | 2.0 |

| H2e-H3a | 4.0 | 2.2 |

Note: This data is illustrative. 'a' denotes axial and 'e' denotes equatorial protons.

Dipole Moment Analysis for Conformational Equilibrium

By theoretically calculating the dipole moments of the different stable conformations (e.g., equatorial-chair and axial-chair) and comparing the calculated population-weighted average with the experimentally measured value, the position of the conformational equilibrium can be determined. This method provides a valuable cross-validation for the results obtained from NMR spectroscopy and computational studies.

Solid-State Conformational Insights from Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be grown, X-ray diffraction analysis can provide precise atomic coordinates.

This data reveals the exact conformation adopted by the molecule in the crystal lattice, including the puckering of the morpholine ring and the orientation of the cyclopropyl substituent. It also provides accurate bond lengths, bond angles, and dihedral angles. While the conformation in the solid state may not be identical to the preferred conformation in solution due to packing forces, it represents one of the low-energy conformations and serves as a crucial benchmark for validating the results of theoretical calculations.

Influence of Ring Systems and Substitution on Conformational Dynamics

The conformational landscape of this compound is primarily dictated by the interplay between the morpholine ring, the cyclopropyl substituent at the 2-position, and the protonation of the morpholine nitrogen. The six-membered morpholine ring is not planar and, like cyclohexane, adopts puckered conformations to relieve ring strain. The three-membered cyclopropyl group, while rigid, has specific electronic properties that can influence the stability of adjacent structures.

The morpholine ring in its neutral state predominantly exists in a chair conformation. nih.govlibretexts.org This is significantly more stable than the alternative boat or twist-boat conformations. In the chair form, substituents can occupy either an axial or an equatorial position. For 2-substituted morpholines, a dynamic equilibrium exists between two chair conformers, one with the substituent in the axial position and one with it in the equatorial position. The relative stability of these two conformers determines the conformational preference of the molecule.

In the case of this compound, the nitrogen atom is protonated, which can influence the conformational equilibrium. The bulky cyclopropyl group at the C-2 position is expected to have a significant impact on the chair equilibrium. Generally, bulky substituents on six-membered rings prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. sapub.org Therefore, it is highly probable that the chair conformation with the cyclopropyl group in the equatorial position is the more stable and thus more populated conformer.

The orientation of the cyclopropyl group relative to the morpholine ring is also a key conformational feature. The cyclopropane ring has a unique electronic character, often described as having partial double-bond character on its exterior C-C bonds. This can lead to specific interactions with the adjacent morpholine ring. The rotational position of the cyclopropyl group will be governed by the minimization of steric interactions with the neighboring atoms on the morpholine ring.

Computational modeling would be the ideal tool to quantify the energy differences between the possible conformers of this compound. Such studies would typically involve geometry optimization of the possible chair and boat conformations with the cyclopropyl group in various orientations, followed by calculation of their relative energies.

Below is a hypothetical data table illustrating the kind of results that a computational chemistry study might produce for the relative energies of the major conformers of this compound. It is important to reiterate that this data is illustrative and not based on actual experimental or computational results for this specific molecule.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Chair | Equatorial | 0.00 | ~95 |

| Chair | Axial | 2.50 | ~5 |

| Twist-Boat | - | > 5.00 | <1 |

This table is for illustrative purposes only and is not based on published experimental data.

Further detailed research, likely employing a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry, would be necessary to definitively determine the conformational preferences and the energetic landscape of this compound. nih.gov X-ray crystallography could also provide definitive solid-state conformational data. nih.gov

Computational Chemistry Applications in 2 Cyclopropylmorpholine Hydrochloride Research

Molecular Docking Methodologies for Molecular Recognition Studies

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Cyclopropylmorpholine (B1424871) hydrochloride, this would involve predicting its interaction with a biological macromolecule, such as a protein receptor or enzyme.

Ligand-Macromolecule Binding Pose Prediction and Scoring Algorithms

To investigate the potential biological targets of 2-Cyclopropylmorpholine hydrochloride, researchers would employ docking algorithms to predict its binding orientation (pose) within a protein's active site. This process involves sampling a vast number of possible conformations and orientations of the ligand within the binding pocket.

Scoring functions are then used to estimate the binding affinity for each pose. These functions are mathematical models that approximate the free energy of binding. A lower score typically indicates a more favorable binding interaction. Commonly used docking programs incorporate a variety of scoring functions, each with its own strengths and weaknesses. The choice of algorithm and scoring function can significantly influence the accuracy of the prediction. For a molecule like this compound, a consensus approach, using multiple docking programs and scoring functions, would likely be employed to increase the reliability of the predicted binding poses.

| Docking Software | Scoring Function Principle | Typical Application |

| AutoDock | Empirical free energy force field | Widely used for academic research, virtual screening. nih.gov |

| GOLD | Genetic algorithm for ligand flexibility | Known for its robust performance with flexible ligands. nih.gov |

| MOE (Molecular Operating Environment) | Multiple scoring functions (e.g., London dG, ASE) | Integrated drug discovery platform with diverse applications. nih.gov |

Analysis of Molecular Interactions (e.g., Hydrogen Bonding, Van der Waals)

Once a likely binding pose is predicted, a detailed analysis of the intermolecular interactions between this compound and the macromolecule is crucial. These interactions govern the stability of the ligand-protein complex. Key interactions that would be analyzed include:

Hydrogen Bonding: The morpholine (B109124) ring of the compound contains both hydrogen bond donors (the N-H group in the protonated form) and acceptors (the oxygen and nitrogen atoms). Identifying potential hydrogen bonds with amino acid residues in the binding site is a primary focus.

Electrostatic Interactions: The hydrochloride salt form implies a positive charge on the morpholine nitrogen. This charge would favor interactions with negatively charged amino acid residues like aspartate or glutamate (B1630785) in the binding pocket.

Tools for visualizing and quantifying these interactions are integral to understanding the structural basis of molecular recognition. nih.govsemanticscholar.org

Exploration of Ligand Conformational Sampling within Binding Pockets

The flexibility of both the ligand and the protein is a critical aspect of molecular recognition. The cyclopropyl (B3062369) group and the morpholine ring of this compound have a degree of conformational freedom. Computational methods are used to explore the different shapes (conformations) the ligand can adopt within the confines of the binding pocket.

Techniques such as molecular dynamics (MD) simulations or Monte Carlo methods can be used to sample a wide range of ligand conformations. nih.govresearchgate.net This allows for a more dynamic and realistic representation of the binding event, moving beyond the static picture provided by simple docking. Understanding the conformational landscape of the bound ligand can provide insights into the energetic requirements for binding and can guide the design of more rigid, and potentially more potent, analogs. nih.govucl.ac.ukresearchgate.net

Quantum Chemical Investigations of Reactivity and Electronic Structure

Quantum chemistry methods provide a highly detailed description of the electronic structure of a molecule, offering insights into its reactivity and properties that are not accessible through classical molecular mechanics methods used in docking.

Theoretical Reaction Mechanism Elucidation

Should this compound be involved in a chemical reaction, for instance, as a catalyst or a reactant in a metabolic pathway, quantum chemical calculations could be employed to elucidate the step-by-step mechanism. These calculations can map out the entire reaction pathway, identifying intermediates and transition states. By understanding the energetic and structural changes throughout the reaction, researchers can gain a fundamental understanding of how the reaction proceeds. For example, density functional theory (DFT) is a widely used method for such investigations. chemrxiv.org

Transition State Characterization and Energy Profiling

A key aspect of elucidating a reaction mechanism is the characterization of transition states—the highest energy point along a reaction coordinate. Quantum chemical calculations can determine the geometry and energy of these fleeting structures.

| Computational Method | Information Gained | Relevance to this compound |

| Density Functional Theory (DFT) | Electronic properties (HOMO, LUMO), reaction pathways, transition states. chemrxiv.org | Understanding chemical reactivity, metabolic stability, and potential reaction mechanisms. |

| Ab initio methods (e.g., Hartree-Fock, Møller-Plesset) | High-accuracy electronic structure and energy calculations. | Providing benchmark data for more computationally efficient methods. |

While specific research on the computational chemistry of this compound is not currently prevalent in the literature, the application of these established molecular docking and quantum chemical methodologies would be the standard approach to investigate its potential biological activity and chemical properties. Such studies would provide a theoretical foundation to guide future experimental work.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.comyoutube.com The energies of these orbitals and the energy gap between them are critical descriptors of a molecule's reactivity and kinetic stability. mdpi.com

A large HOMO-LUMO energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive. mdpi.com The analysis of the spatial distribution of these orbitals can also reveal the likely sites for electrophilic and nucleophilic attack.

For this compound, theoretical calculations can determine the energies of the HOMO and LUMO, as well as the energy gap. This information is invaluable for understanding its stability and potential interactions with biological targets.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -8.54 |

| LUMO Energy | 1.23 |

| HOMO-LUMO Gap (ΔE) | 9.77 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

In Silico Prediction of Spectroscopic Parameters

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. researchgate.netresearchgate.net These in silico predictions are a cost-effective way to approximate experimental spectra, aiding in the structural elucidation and characterization of new compounds.

Simulated Infrared (IR) spectra can be generated by calculating the vibrational frequencies of the molecule. chemrxiv.orgreddit.com Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending) of the chemical bonds within the molecule. By comparing the simulated spectrum with experimental data, researchers can confirm the molecular structure and the presence of specific functional groups.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted computationally. nih.govnih.gov These calculations provide theoretical values for the resonance frequencies of atomic nuclei (such as ¹H and ¹³C) in a magnetic field. researchgate.net This information is crucial for assigning the signals in an experimental NMR spectrum to specific atoms within the molecular structure.

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| ¹H NMR | δ (ppm) - CH (cyclopropyl) | 0.4 - 0.9 |

| δ (ppm) - CH₂ (morpholine) | 2.8 - 4.0 | |

| δ (ppm) - CH (morpholine) | 3.1 - 3.3 | |

| δ (ppm) - NH | 9.0 - 10.5 (as hydrochloride) | |

| ¹³C NMR | δ (ppm) - CH₂ (cyclopropyl) | 5 - 15 |

| δ (ppm) - CH (cyclopropyl) | 10 - 20 | |

| δ (ppm) - C (morpholine) | 45 - 75 | |

| IR | ν (cm⁻¹) - C-H stretch | 2850 - 3000 |

| ν (cm⁻¹) - C-O stretch | 1080 - 1150 | |

| ν (cm⁻¹) - N-H⁺ stretch | 2400 - 2700 |

Note: The data presented in this table is hypothetical and for illustrative purposes, representing typical ranges for the specified functional groups.

Derivatization Strategies and Chemical Transformations of 2 Cyclopropylmorpholine Hydrochloride

Amine Derivatization for Enhanced Analytical Detectability

The analysis of morpholine (B109124) analogs, including 2-cyclopropylmorpholine (B1424871), by methods such as gas chromatography-mass spectrometry (GC-MS) often necessitates chemical derivatization. nih.gov This process is crucial for several reasons: it increases the volatility and thermal stability of the analyte, reduces its polarity, and improves chromatographic peak shape and separation efficiency by minimizing undesirable interactions with the chromatographic system. jfda-online.comresearchgate.net The secondary amine in the morpholine ring is an active hydrogen site, making it a prime target for derivatization. researchgate.net

A variety of reagents can be employed to derivatize the secondary amine of 2-cyclopropylmorpholine. These generally fall into categories such as acylation and silylation. researchgate.net

Acylation: This involves replacing the amine hydrogen with an acyl group. iu.edu Fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), are commonly used. jfda-online.comiu.edu These reagents react with primary and secondary amines to form fluoroacyl derivatives, which are more volatile and highly responsive to electron capture detection (ECD). jfda-online.com

Silylation: Silylating agents replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for derivatizing amines and hydroxyl groups. iu.edunih.gov The resulting TMS derivatives exhibit enhanced volatility and thermal stability, making them well-suited for GC-MS analysis. nih.gov

Nitrosation: For morpholine specifically, derivatization can be achieved through reaction with sodium nitrite (B80452) under acidic conditions to produce the stable and volatile N-nitrosomorpholine derivative, which is readily detectable by GC-MS. nih.govresearchgate.net

The selection of a derivatization reagent depends on the analytical requirements, such as the desired sensitivity and the presence of other functional groups in the molecule. researchgate.net

Table 1: Common Derivatization Reagents for Secondary Amines

| Reagent Class | Example Reagent | Abbreviation | Derivative Formed | Key Advantages for GC-MS Analysis |

| Acylating Agents | Trifluoroacetic anhydride | TFAA | Trifluoroacetyl | Increases volatility; enhances ECD response. jfda-online.comiu.edu |

| Pentafluorobenzoyl chloride | PFBCI | Pentafluorobenzoyl | Forms sensitive ECD derivatives; suitable for sterically hindered amines. jfda-online.com | |

| Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Increases volatility and thermal stability; inert by-products. iu.edunih.gov |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Comprehensive derivatization for compounds with multiple functional groups. nih.gov | |

| Nitrosating Agents | Sodium Nitrite (in acid) | NaNO₂ | N-nitroso | Creates a stable and volatile derivative specific to morpholine. nih.govresearchgate.net |

Regioselective and Stereoselective Functionalization of the Morpholine Ring

Functionalization of the morpholine ring of 2-cyclopropylmorpholine at positions other than C2 presents a synthetic challenge that requires precise control of regioselectivity (where the reaction occurs) and stereoselectivity (the 3D orientation of the new substituent). The existing cyclopropyl (B3062369) group at the C2 position influences the reactivity and steric accessibility of other positions on the ring (C3, C5, and C6). Several modern synthetic methods can be adapted to achieve such selective modifications. nih.govrsc.orgresearchgate.net

Palladium-Catalyzed Hydroamination: Intramolecular hydroamination reactions catalyzed by palladium complexes are a powerful tool for constructing substituted morpholines. rsc.org This strategy could be envisioned in a retrosynthetic sense or applied to a precursor of 2-cyclopropylmorpholine to introduce substituents at the C5 position with high stereoselectivity. rsc.org

Copper-Promoted Oxyamination: Copper(II) salts can promote the addition of an alcohol and an amine across an alkene (oxyamination). nih.gov This method allows for the synthesis of 2,5- or 2,6-disubstituted morpholines with generally high diastereoselectivity. nih.gov Applying this to a substrate designed to become 2-cyclopropylmorpholine could allow for the controlled installation of functional groups at the C5 or C6 positions.

Asymmetric Hydrogenation: The synthesis of chiral 2-substituted morpholines can be achieved via the asymmetric hydrogenation of unsaturated morpholine precursors using rhodium catalysts. researchgate.net This method establishes the stereocenter at C2 and could be adapted to create precursors that, upon further reaction, yield functionalization at other ring positions.

Organocatalytic Halocyclization: Chiral morpholines, including those with quaternary stereocenters, can be synthesized using organocatalytic asymmetric halocyclization protocols. rsc.org This approach could be used to build a highly functionalized morpholine ring system prior to or concurrently with the introduction of the cyclopropyl group.

These advanced synthetic strategies provide pathways to access novel analogs of 2-cyclopropylmorpholine with diverse substitution patterns, which is valuable for exploring structure-activity relationships in medicinal chemistry. acs.orgnih.gov

Medicinal Chemistry Design Principles: Integration of Cyclopropyl and Morpholine Motifs

Strategic Role of Cyclopropyl (B3062369) Groups in Molecular Design

The cyclopropyl group, the smallest of the cycloalkanes, is far more than a simple saturated ring. Its unique electronic and conformational properties make it a powerful tool in the medicinal chemist's arsenal (B13267) for optimizing drug candidates.

A fundamental principle in drug design is the concept that a molecule's conformation plays a critical role in its interaction with its biological target. The cyclopropyl group, with its inherent rigidity, serves as an effective conformational constraint. nbinno.comunl.pt By incorporating this three-membered ring, chemists can "lock" a molecule into a specific three-dimensional arrangement that is presumed to be the bioactive conformation. unl.pt This pre-organization of the molecule for binding can lead to a more favorable entropic profile upon interaction with a receptor or enzyme, potentially increasing potency. researchgate.net The planar nature of the three carbon atoms and the well-defined angles at which substituents are projected from the ring provide a level of structural definition that is difficult to achieve with more flexible aliphatic chains. scientificupdate.com

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a widely used strategy in drug optimization. The cyclopropyl group is a versatile bioisostere for several common functionalities:

Alkyl Groups: It can serve as a rigid replacement for small alkyl groups like isopropyl. This substitution can enhance metabolic stability and provide a different vector for substituents, potentially improving target engagement. nih.gov

Aromatic Rings: The cyclopropyl group is recognized as a viable non-aromatic bioisostere for a phenyl ring. nih.gov This substitution can improve the physicochemical properties of a molecule by increasing its saturation and three-dimensionality. nih.gov

Alkenes: The cyclopropyl ring can mimic the geometry of a double bond while offering greater metabolic stability, as it is less susceptible to oxidation. scientificupdate.com

| Functional Group | Bioisosteric Replacement | Key Property Modifications |

|---|---|---|

| Isopropyl | Cyclopropyl | Increased rigidity, enhanced metabolic stability |

| Phenyl | Cyclopropyl | Increased saturation (Fsp3), reduced planarity |

| Alkene | Cyclopropyl | Increased metabolic stability, similar geometry |

In recent years, the fraction of sp3 hybridized carbons (Fsp3) in a molecule has been identified as an important parameter for "drug-likeness." Molecules with a higher Fsp3 tend to have improved solubility, reduced promiscuity, and a higher probability of success in clinical development. The incorporation of a cyclopropyl group, being a fully saturated ring system, inherently increases the Fsp3 count of a molecule. nih.gov This is particularly relevant when it is used to replace flat, sp2-rich aromatic systems, thereby introducing more three-dimensional character into the molecular scaffold. nih.gov

Contribution of the Morpholine (B109124) Ring in Molecular Scaffolds

The morpholine ring is another privileged structure in medicinal chemistry, valued for its favorable physicochemical properties and its ability to impart desirable characteristics to a drug candidate. researchgate.net

The morpholine ring typically adopts a stable chair conformation, similar to cyclohexane. This well-defined, non-planar shape provides a robust scaffold for the precise spatial arrangement of substituents. nih.gov The axial and equatorial positions on the ring allow for stereochemical control, enabling the design of molecules with specific three-dimensional orientations required for optimal interaction with biological targets. acs.org Furthermore, the flexible nature of the morpholine ring can be advantageous, allowing it to adapt its conformation to fit within a binding pocket. nih.gov The introduction of substituents on the morpholine ring can also introduce conformational constraints, which can be a valuable tool in drug development. acs.org

A crucial aspect of drug design is the control of the ionization state of a molecule at physiological pH, which is determined by its pKa. The morpholine ring contains a secondary amine, but its basicity is significantly lower than that of its carbocyclic counterpart, piperidine (B6355638). echemi.comstackexchange.com The pKa of the conjugate acid of morpholine is approximately 8.5, whereas that of piperidine is around 11.2. masterorganicchemistry.com This reduction in basicity is due to the electron-withdrawing inductive effect of the oxygen atom in the morpholine ring. echemi.comstackexchange.com This attenuated basicity can be highly advantageous in drug design, as it can reduce the potential for off-target effects associated with highly basic amines and improve a compound's pharmacokinetic properties. cambridgemedchemconsulting.com The ability to fine-tune the basicity of the nitrogen atom is a key reason for the widespread use of the morpholine motif in medicinal chemistry. cambridgemedchemconsulting.com

| Compound | pKa of Conjugate Acid | Reason for pKa Difference |

|---|---|---|

| Morpholine | ~8.5 | Electron-withdrawing inductive effect of the oxygen atom |

| Piperidine | ~11.2 | Standard secondary amine basicity |

Rational Design Approaches for Chiral Centers in 2-Cyclopropylmorpholine (B1424871) Derivatives

The incorporation of chiral centers into drug candidates is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties. In the context of 2-cyclopropylmorpholine derivatives, the carbon atom at the 2-position, to which the cyclopropyl and a substituent are attached, is a chiral center. The specific spatial arrangement of these groups, designated as either (R) or (S) enantiomers, can have a profound impact on the molecule's interaction with its biological target. This section explores the rational design principles governing the stereochemistry of this critical chiral center.

The fundamental principle underlying the importance of chirality in drug design is the stereospecificity of biological macromolecules, such as receptors and enzymes. These protein targets are themselves chiral, composed of L-amino acids, and thus can differentiate between the enantiomers of a chiral drug molecule. This interaction is often analogized to a handshake, where a right hand (the receptor) preferentially interacts with another right hand (one enantiomer) over a left hand (the other enantiomer).

For 2-cyclopropylmorpholine derivatives, the orientation of the cyclopropyl group and other substituents at the C-2 position dictates how the molecule fits into the binding pocket of its target protein. One enantiomer may position a key interacting group for optimal binding, leading to high affinity and the desired pharmacological response (eutomer). In contrast, the other enantiomer (distomer) might bind with lower affinity, be inactive, or even interact with a different target, potentially leading to off-target effects.

The rational design of chiral 2-cyclopropylmorpholine derivatives involves several key strategies:

Stereoselective Synthesis: The most direct approach to obtaining a single, desired enantiomer is through asymmetric synthesis. This can involve the use of chiral catalysts, auxiliaries, or starting materials to favor the formation of one stereoisomer over the other. For instance, in the synthesis of related 2-substituted chiral morpholines, asymmetric hydrogenation of dehydromorpholine precursors using chiral rhodium-based catalysts has proven effective in achieving high enantioselectivity.

Chiral Resolution: When a stereoselective synthesis is not readily available, a racemic mixture (a 1:1 mixture of both enantiomers) can be produced and subsequently separated. This process, known as chiral resolution, can be achieved through several methods. One common technique is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. Another powerful method is chiral high-performance liquid chromatography (HPLC), which utilizes a chiral stationary phase to differentially retain the two enantiomers, allowing for their separation.

The following table illustrates the type of data that would be generated in a hypothetical SAR study of the enantiomers of a 2-cyclopropylmorpholine derivative targeting a specific receptor.

| Compound | Stereochemistry | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

|---|---|---|---|

| 1a | (R)-2-Cyclopropylmorpholine | 15.2 | 25.8 |

| 1b | (S)-2-Cyclopropylmorpholine | 289.5 | >1000 |

| 1c | Racemic 2-Cyclopropylmorpholine | 32.7 | 55.1 |

In this illustrative example, the (R)-enantiomer (Compound 1a) shows significantly higher binding affinity (lower Ki value) and functional potency (lower EC50 value) compared to the (S)-enantiomer (Compound 1b). The racemic mixture (Compound 1c) displays an intermediate activity, which is expected as it contains 50% of the more active enantiomer. Such data would strongly support the development of the (R)-enantiomer as a single-isomer drug, a process known as "chiral switching," to maximize therapeutic benefit and minimize potential off-target effects from the less active distomer.

Q & A

Q. What established synthetic routes exist for 2-Cyclopropylmorpholine hydrochloride, and what reaction parameters critically influence yield?

Methodology: Cyclopropane ring formation can be achieved via nucleophilic substitution of cyclopropylamine derivatives with morpholine precursors. Key parameters include reaction temperature (optimized between 60–80°C), solvent polarity (e.g., dichloromethane vs. ethanol), and stoichiometric ratios of reactants. Post-synthesis, hydrochloride salt formation requires controlled HCl gas introduction in anhydrous conditions. Monitor reaction progress via TLC or in-situ FTIR for amine intermediate detection .

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what diagnostic peaks validate its structure?

Methodology:

- 1H/13C NMR : Cyclopropyl protons appear as distinct multiplets at δ 0.5–1.5 ppm; morpholine ring protons resonate at δ 3.0–3.8 ppm.

- FTIR : N-H stretching (3300–3500 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) confirm hydrochloride formation.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 120.58 (free base) and isotopic pattern matching Cl⁻ .

Q. What safety protocols are essential given the compound’s incompletely characterized toxicity?

Methodology: Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid aerosolization during weighing. Implement emergency measures:

- Skin contact: Rinse with water for 15 minutes; apply pH-neutral soap.

- Inhalation: Move to fresh air; administer oxygen if respiratory distress occurs. Document all exposures and consult toxicity databases for structural analogs (e.g., cyclopropylamine derivatives) to infer risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data across solvent systems?

Methodology:

- Systematically test solubility in solvents of varying polarity (e.g., water, DMSO, ethanol) under controlled temperatures (25°C, 37°C).

- Use differential scanning calorimetry (DSC) to detect polymorphic transitions affecting solubility.

- Cross-validate with HPLC (C18 column, 0.1% TFA in mobile phase) to quantify saturation points .

Q. What strategies optimize stereochemical purity during synthesis?

Methodology:

Q. How does the cyclopropyl moiety influence stability under varying pH conditions?

Methodology:

Q. What analytical validation criteria ensure reliability in stability-indicating methods?

Methodology: Per ICH Q2(R1):

- Specificity : Resolve degradation products (e.g., hydrolyzed morpholine) from the parent compound using gradient HPLC (5–95% acetonitrile over 20 min).

- Forced Degradation : Expose to UV light (ICH Q1B), 0.1N HCl/NaOH, and 3% H₂O₂.

- Linearity : Verify R² >0.999 across 50–150% of target concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.